

N-[4-(phenylamino)phenyl]acetamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-[4-(phenylamino)phenyl]acetamide

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An In-depth Technical Guide to N-[4-(phenylamino)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

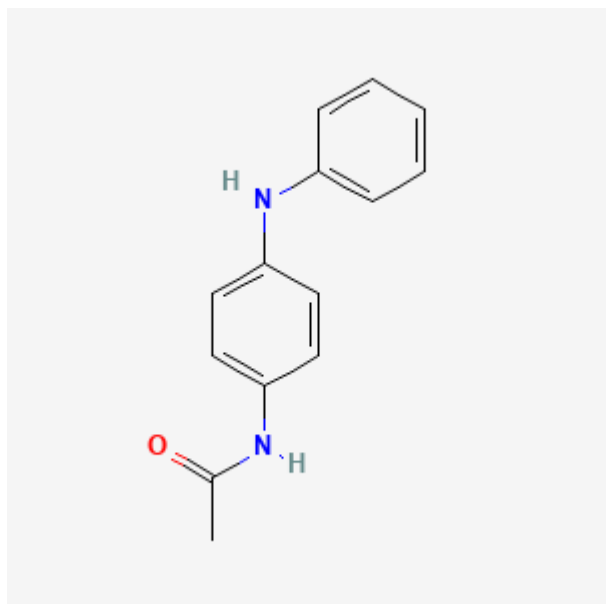
This technical guide provides a comprehensive overview of the chemical compound **N-[4-(phenylamino)phenyl]acetamide**, including its chemical structure, IUPAC nomenclature, physicochemical properties, synthetic protocols, and its relevance as a scaffold in medicinal chemistry and drug development.

Chemical Identity and Structure

N-[4-(phenylamino)phenyl]acetamide is an aromatic amide, structurally characterized by an acetamide group and a phenylamino (anilino) group attached to a central benzene ring at para positions. This structure makes it a derivative of 4-aminodiphenylamine.

- IUPAC Name: N-(4-anilinophenyl)acetamide[1][2]
- Molecular Formula: C₁₄H₁₄N₂O[1][3]
- CAS Number: 38674-90-7[1][3]

The chemical structure is as follows:



SMILES: CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2^[2]

Physicochemical and Computed Properties

The key properties of **N-[4-(phenylamino)phenyl]acetamide** are summarized in the table below. These data are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	226.27 g/mol	PubChem ^[1]
Monoisotopic Mass	226.110613074 Da	PubChem ^{[1][2]}
Predicted XlogP	2.7	PubChem ^[2]
Solubility	>33.9 µg/mL (at pH 7.4)	PubChem ^[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem

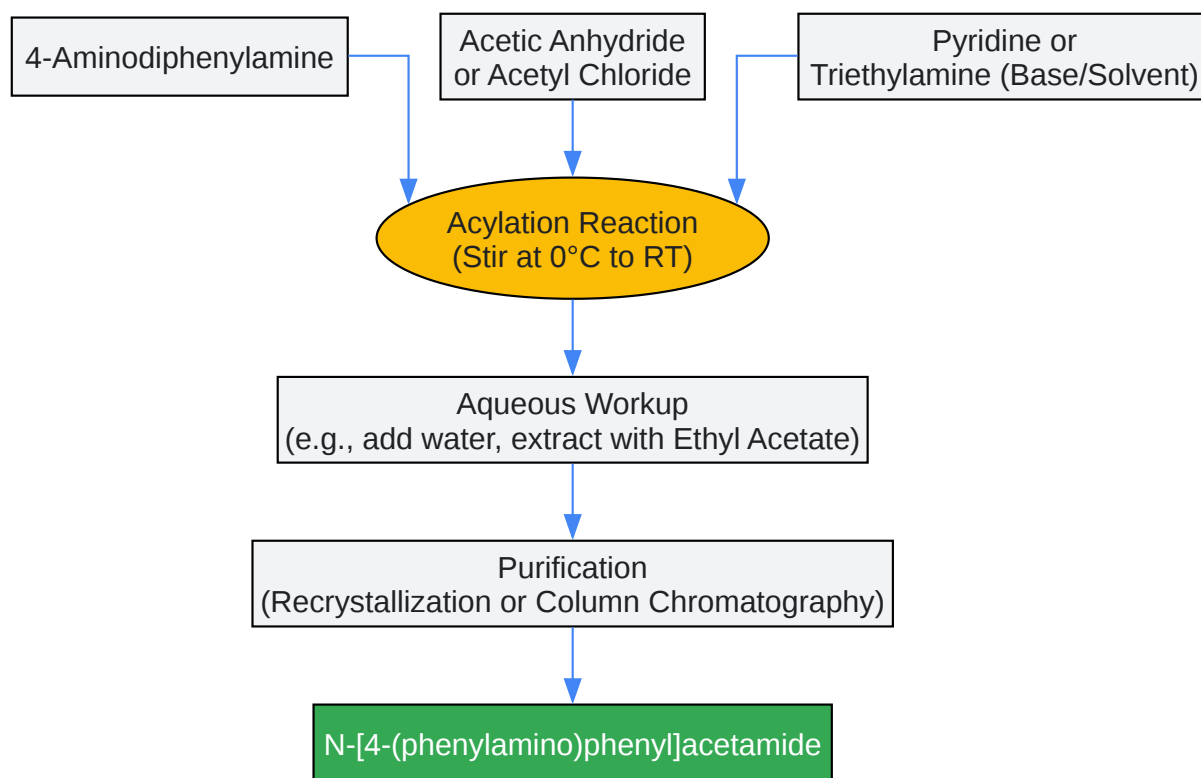
Synthesis and Experimental Protocols

The synthesis of **N-[4-(phenylamino)phenyl]acetamide** can be achieved through several routes. A common and logical approach involves the acylation of 4-aminodiphenylamine or a coupling reaction with a protected aniline. Below is a detailed experimental protocol for a plausible synthetic pathway.

Proposed Synthetic Pathway: Acylation of 4-Aminodiphenylamine

This method is direct and relies on the availability of the 4-aminodiphenylamine precursor.

Workflow Diagram:



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Caption: Synthetic workflow for **N-[4-(phenylamino)phenyl]acetamide** via acylation.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminodiphenylamine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
- **Acylation:** Cool the solution to 0°C in an ice bath. Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).^[4]
- **Workup:** Upon completion, quench the reaction by slowly adding water. If using an organic solvent like dichloromethane, perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.^[4] The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **N-[4-(phenylamino)phenyl]acetamide**.
- **Characterization:** Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.^{[5][6]}

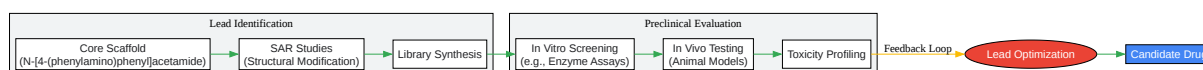
Applications in Research and Drug Development

N-[4-(phenylamino)phenyl]acetamide serves as a valuable building block and structural motif in the design and synthesis of biologically active molecules. Its rigid backbone and functional groups allow for diverse chemical modifications.

- **Anticoagulant Agents:** The N-phenyl-2-(phenyl-amino) acetamide scaffold has been used to design novel inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, highlighting its potential in developing new anticoagulant therapies.^[7]
- **Antibacterial and Nematicidal Agents:** Derivatives incorporating a thiazole moiety onto the **N-[4-(phenylamino)phenyl]acetamide** core have demonstrated promising in vitro antibacterial activity against plant pathogens like *Xanthomonas oryzae* and nematicidal activity against *Meloidogyne incognita*.^{[5][6]}

- Analgesic Candidates: The related N-phenyl-acetamide sulfonamide structure has been explored to develop non-hepatotoxic analgesic drug candidates, designed as analogs of paracetamol.[8][9]

The logical workflow for utilizing this compound in a drug discovery program is illustrated below.



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Caption: Conceptual workflow for drug discovery using the target scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **N-[4-(phenylamino)phenyl]acetamide** is associated with the following hazards:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

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- To cite this document: BenchChem. [N-[4-(phenylamino)phenyl]acetamide chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2886785#n-4-phenylamino-phenyl-acetamide-chemical-structure-and-iupac-name]

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